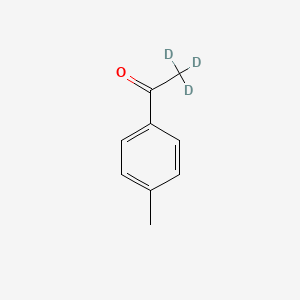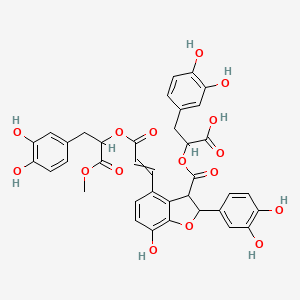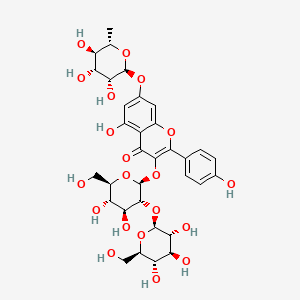
Kaempférol 3-sophoroside-7-rhamnoside
Vue d'ensemble
Description
Le Kaempférol 3-sophoroside 7-rhamnoside est un glycoside de flavonoïde naturel. Il est dérivé du kaempférol, un flavonoïde bien connu que l'on trouve dans diverses plantes. Ce composé est reconnu pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes . Il est souvent étudié pour son utilisation potentielle comme biomarqueur dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
Kaempferol 3-sophoroside 7-rhamnoside has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Kaempferol 3-sophoroside-7-rhamnoside is a natural product .
Mode of Action
It has been shown that kaempferol, a related compound, can alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Biochemical Pathways
Kaempferol 3-sophoroside-7-rhamnoside may affect multiple biochemical pathways. Kaempferol, a related compound, has been shown to control carcinogenic pathways in different malignancies
Result of Action
It has been suggested that kaempferol, a related compound, has anti-cancer properties and can inhibit cell growth in various types of tumors .
Action Environment
The action, efficacy, and stability of Kaempferol 3-sophoroside-7-rhamnoside may be influenced by various environmental factors. For example, the compound’s solubility could be affected by the pH of the environment
Analyse Biochimique
Biochemical Properties
Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.
Cellular Effects
Kaempferol 3-sophoroside-7-rhamnoside has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .
Molecular Mechanism
At the molecular level, Kaempferol 3-sophoroside-7-rhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .
Temporal Effects in Laboratory Settings
The effects of Kaempferol 3-sophoroside-7-rhamnoside can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Kaempferol 3-sophoroside-7-rhamnoside can vary with different dosages in animal models
Metabolic Pathways
Kaempferol 3-sophoroside-7-rhamnoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Kaempferol 3-sophoroside-7-rhamnoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du kaempférol 3-sophoroside 7-rhamnoside implique généralement la glycosylation du kaempférol. Le processus comprend l'utilisation de donneurs de glycosyle spécifiques et de catalyseurs pour attacher les sucres sophorose et rhamnose à la molécule de kaempférol. Les conditions de réaction exigent souvent des températures et des niveaux de pH contrôlés pour assurer la bonne formation des liaisons glycosidiques .
Méthodes de production industrielle : La production industrielle de kaempférol 3-sophoroside 7-rhamnoside peut impliquer l'extraction du composé à partir de sources végétales, telles que la famille des Euphorbiacées. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Le kaempférol 3-sophoroside 7-rhamnoside subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette du kaempférol.
Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions d'acétylation.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du kaempférol avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
Le kaempférol 3-sophoroside 7-rhamnoside a un large éventail d'applications de recherche scientifique :
Industrie : Il est utilisé dans le développement de produits de santé naturels et de compléments alimentaires.
5. Mécanisme d'action
Le mécanisme d'action du kaempférol 3-sophoroside 7-rhamnoside implique plusieurs cibles moléculaires et voies :
Activité antioxydante : Le composé élimine les radicaux libres et améliore l'activité des enzymes antioxydantes, réduisant ainsi le stress oxydatif.
Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la cyclooxygénase et la lipooxygénase.
Activité antimicrobienne : Le composé perturbe la membrane cellulaire des micro-organismes, entraînant la mort cellulaire.
Comparaison Avec Des Composés Similaires
Le kaempférol 3-sophoroside 7-rhamnoside est unique en raison de son motif de glycosylation spécifique. Des composés similaires comprennent :
Kaempférol 3-O-rhamnoside : Présente des activités biologiques similaires mais avec une glycosylation différente.
Kaempférol 3-O-sophoroside : Une autre forme glycosylée avec des propriétés distinctes.
Kaempférol 7-O-rhamnoside : Connu pour ses activités anti-inflammatoires et antioxydantes.
En comparaison, le kaempférol 3-sophoroside 7-rhamnoside se distingue par sa glycosylation combinée de sophorose et de rhamnose, ce qui peut améliorer sa solubilité et sa biodisponibilité .
Propriétés
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-IAYTZLMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269623 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?
A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:
Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?
A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.
- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

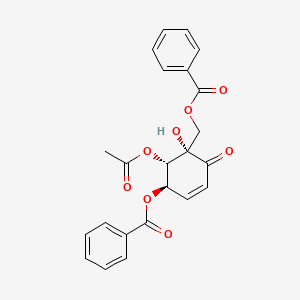
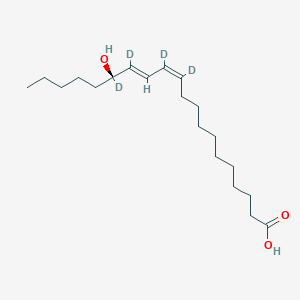


![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

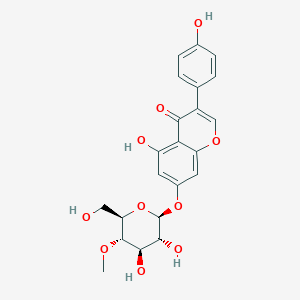
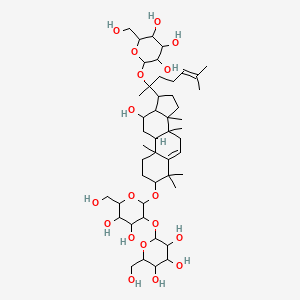
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
